(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-12(16)8-11-14-13(18-15-11)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXOALMROPCZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes with Ethyl Chloroacetate
A common and effective method to prepare (5-m-tolyl-oxadiazol-3-yl)-acetic acid ethyl ester involves the reaction of the corresponding amidoxime with ethyl chloroacetate under reflux conditions. The amidoxime is typically derived from the corresponding nitrile precursor, where the m-tolyl substituent is introduced.
- Synthesis of m-tolyl amidoxime from m-tolunitrile by reaction with hydroxylamine hydrochloride in the presence of a base.
- Reaction of the amidoxime with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent such as ethanol or acetonitrile.
- Cyclization occurs to form the 1,2,4-oxadiazole ring with the ethyl acetic acid ester side chain at the 3-position.
This method yields the target ethyl ester derivative with good efficiency and purity.
Conversion of Corresponding Acids to Esters via Diazomethane or Fischer Esterification
Alternatively, the free acid form of 5-m-tolyl-oxadiazol-3-yl acetic acid can be converted to its ethyl ester by:
- Treatment with diazomethane in an ethereal solution to afford methyl esters with near quantitative yield, as reported for related oxadiazole derivatives.
- Fischer esterification by refluxing the acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
These methods are useful when the acid derivative is first synthesized, and esterification is required as a final step.
Microwave-Assisted Synthesis
Microwave irradiation has been reported to accelerate the cyclization reactions forming oxadiazole rings. For example, microwave-assisted synthesis of 1,2,4-oxadiazole derivatives from amidoximes and esters or acid chlorides can reduce reaction times significantly while maintaining good yields. This method can be adapted for the preparation of (5-m-tolyl-oxadiazol-3-yl)-acetic acid ethyl ester, enhancing efficiency and energy savings.
Use of Carbodiimide-Mediated Coupling
Some synthetic routes employ carbodiimide reagents (e.g., dicyclohexylcarbodiimide) to activate carboxylic acid derivatives for cyclization with amidoximes or hydrazides, facilitating the formation of the oxadiazole ring system. This method is typically carried out in anhydrous solvents like dioxane under nitrogen atmosphere and involves stirring at room temperature followed by reflux.
Representative Data Table of Preparation Conditions and Yields
| Step/Method | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amidoxime formation | m-Tolunitrile + hydroxylamine hydrochloride | Ethanol/water | Reflux | 4-6 hours | 80-90 | Base usually sodium acetate or NaOH |
| Cyclization with ethyl chloroacetate | Amidoxime + ethyl chloroacetate + K2CO3 | Ethanol or MeCN | Reflux or microwave | 1-4 hours | 70-85 | Microwave reduces time to ~15 min |
| Esterification (Fischer) | Acid + ethanol + H2SO4 | Ethanol | Reflux | 6-12 hours | 75-90 | Acid catalyst required |
| Esterification (Diazomethane) | Acid + CH2N2 (diazomethane) | Ether | Room temperature | 1-2 hours | ~95 | Methyl ester formed (can be modified) |
| Carbodiimide-mediated cyclization | Acid + amidoxime + DCC | Dioxane | RT then reflux | 6 hours | 65-80 | Requires inert atmosphere |
Research Findings and Analytical Characterization
- IR Spectroscopy: The ester carbonyl group shows a strong absorption around 1735 cm⁻¹, confirming ester formation.
- NMR Spectroscopy: Proton NMR typically shows characteristic signals for the ethyl ester group (triplet and quartet for CH3 and CH2), aromatic protons of the m-tolyl group, and the methylene protons adjacent to the oxadiazole ring.
- UV-Vis Spectroscopy: Absorptions characteristic of the 1,2,4-oxadiazole ring are observed, useful for confirming the heterocyclic structure.
- Chromatography: TLC and column chromatography are used to monitor reaction progress and purify the final product.
- Yields and Purity: Reported yields for these syntheses generally range from 65% to 90%, depending on the method and scale.
Chemical Reactions Analysis
(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a key role in the inflammatory response . Additionally, it can interact with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares key structural features and physicochemical properties of (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester with structurally related compounds:
Key Observations:
Substituent Effects :
- The meta-tolyl group in the target compound introduces moderate steric bulk and lipophilicity compared to the unsubstituted phenyl group in the C₁₂H₁₁N₃O₃ analogue .
- The 4-CF₃ substituent in the trifluoromethyl derivative (C₁₃H₁₂F₃N₃O₃) significantly increases electron deficiency, which may enhance metabolic stability and resistance to nucleophilic attack .
Heterocyclic Core Variations: The 1,2,4-triazine core in C₁₉H₁₇N₃O₂S introduces a larger heterocycle with a sulfur atom, which could alter solubility and binding interactions in biological systems .
Ester Group Influence :
- Ethyl esters (e.g., C₁₄H₁₅N₃O₃ and C₁₃H₁₂F₃N₃O₃) generally exhibit slower hydrolysis rates compared to methyl esters (C₁₀H₈N₂O₄), enhancing their utility as prodrugs .
Biological Activity
(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester is a compound belonging to the oxadiazole class, characterized by its unique structure that includes a methyl group on the phenyl ring and an ethyl ester group. Oxadiazoles have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
The molecular formula of this compound is , with a CAS number of 1192974-61-0. The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, which is typical of oxadiazoles.
Enzyme Interactions
This compound has been shown to interact with various enzymes involved in metabolic pathways. It acts as an inhibitor for certain enzymes, thereby altering biochemical pathways and influencing cellular metabolism. The interactions primarily occur through hydrogen bonding and hydrophobic interactions with biomolecules such as proteins and nucleic acids.
Cellular Effects
The compound modulates several cell signaling pathways that lead to changes in gene expression and cellular metabolism. Notably:
- Proliferation and Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through activation of specific signaling cascades. For example, it has been observed to increase p53 expression levels and promote caspase-3 cleavage in MCF-7 breast cancer cells .
- Metabolic Flux : It influences metabolic processes within cells, affecting energy production and biosynthetic activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro experiments demonstrated significant cytotoxicity against various cancer cell lines:
- IC50 Values : The compound exhibited IC50 values in the sub-micromolar range against human leukemia cell lines (CEM-13 and U-937) and breast cancer cell lines (MCF-7) .
- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .
Comparison with Other Compounds
When compared to similar oxadiazole derivatives:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | < 10 | Anticancer |
| Doxorubicin | 0.5 | Anticancer |
| Other 1,2,4-Oxadiazoles | Varies | Antimicrobial |
This table illustrates that while this compound shows promising anticancer activity, further structural modifications may enhance its potency relative to established chemotherapeutics like Doxorubicin .
Q & A
Q. What synthetic methodologies are reported for preparing (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursor intermediates. A common approach is the condensation of m-tolyl-substituted hydroxylamine derivatives with ethyl bromoacetate under reflux in ethanol, using sodium as a base to facilitate ester formation . Key parameters include:
- Temperature : Maintaining 80–100°C prevents incomplete cyclization.
- Catalysts : Potassium iodide (KI) enhances nucleophilic substitution efficiency .
- pH Control : Neutral to slightly basic conditions (pH 7–9) minimize ester hydrolysis .
Example protocol: Reflux precursor (0.1 mol) with ethyl bromoacetate (0.11 mol) in ethanol for 5 hours, yielding ~60–75% after recrystallization (DMF/ethanol) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR Spectroscopy : 1H NMR identifies protons on the m-tolyl (δ 7.2–7.4 ppm) and ethyl ester (δ 1.2–1.4 ppm for CH3; δ 4.1–4.3 ppm for CH2). 13C NMR confirms carbonyl groups (ester: ~170 ppm; oxadiazole: ~165 ppm) .
- IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and oxadiazole ring vibrations (≈1600 cm⁻¹) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 55.2%, H: 4.8%, N: 12.3%) .
Advanced Research Questions
Q. How do substituents on the oxadiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the oxadiazole ring directs substitutions to specific positions:
- C-3 (Acetic Acid Ester) : Participates in hydrolysis under acidic/basic conditions (e.g., 6M HCl at 60°C yields carboxylic acid derivatives) .
- C-5 (m-Tolyl) : Steric hindrance from the methyl group reduces electrophilicity; regioselective substitutions require bulky nucleophiles (e.g., Grignard reagents in THF at −20°C) .
Computational modeling (DFT) predicts electrophilic Fukui indices to guide reagent selection .
Q. What strategies optimize regioselectivity in functionalizing the oxadiazole core for pharmacological applications?
- Methodological Answer :
- Directed Metalation : Use lithium bases (e.g., LDA) at −78°C to deprotonate specific sites, followed by quenching with electrophiles .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-5 (m-tolyl position) with aryl boronic acids (Pd(PPh3)4 catalyst, 90°C) .
- Protecting Groups : Temporarily block the ester moiety with tert-butyl groups during substitutions to prevent side reactions .
Q. How can researchers resolve contradictions in reported biological activities of oxadiazole derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity Variations : Impurities >5% skew bioassay results. Use preparative HPLC (≥99% purity) before testing .
- Assay Conditions : Standardize protocols (e.g., fixed incubation times, cell lines) .
- Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2) with cellular viability (MTT assay) to confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
